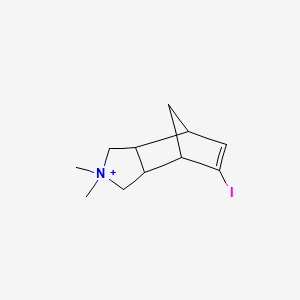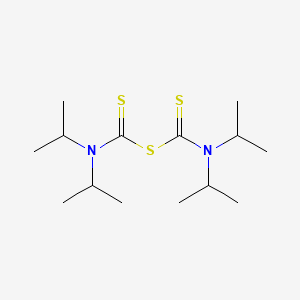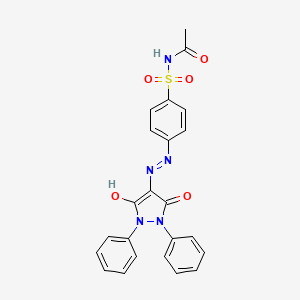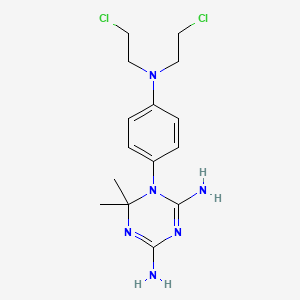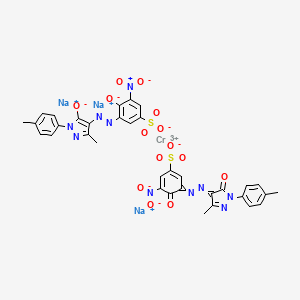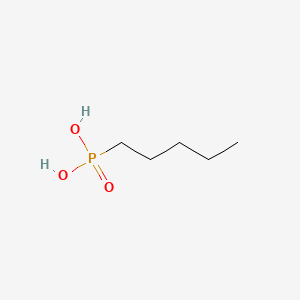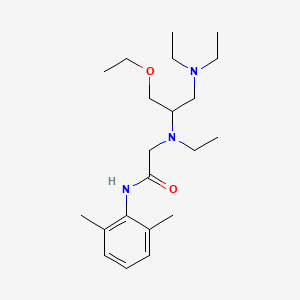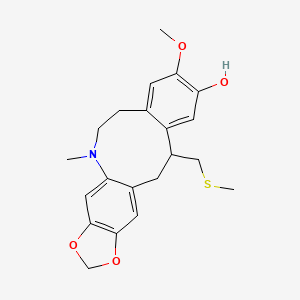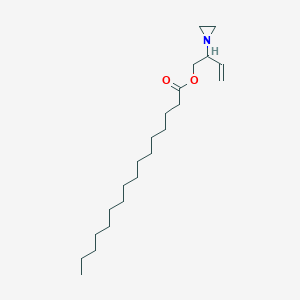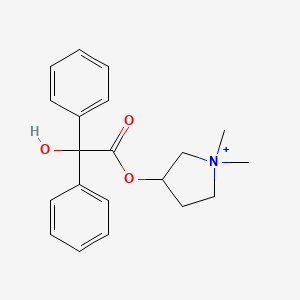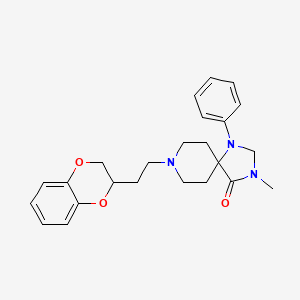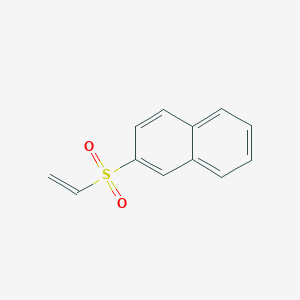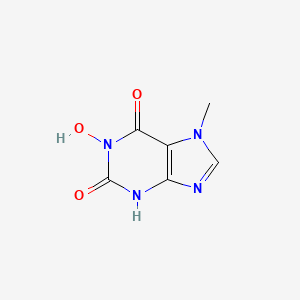
2-(((p-(Bis(2-chloroethyl)amino)phenyl)imino)methyl)indol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/NL5160400 is a chemical compound that has garnered significant attention due to its unique properties and applications It is primarily studied and regulated by the National Institute for Occupational Safety and Health (NIOSH), which focuses on ensuring safe and healthy working conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/NL5160400 involves multiple steps, typically starting with the preparation of precursor compounds. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure high yield and purity. Detailed methods for synthesizing organophosphorus compounds, which may include NIOSH/NL5160400, are outlined in the NIOSH Manual of Analytical Methods .
Industrial Production Methods: Industrial production of NIOSH/NL5160400 involves scaling up laboratory synthesis methods to larger reactors. This process requires stringent quality control measures to ensure consistency and safety. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the production process .
Analyse Chemischer Reaktionen
Types of Reactions: NIOSH/NL5160400 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NIOSH/NL5160400 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: NIOSH/NL5160400 is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes
Wirkmechanismus
The mechanism of action of NIOSH/NL5160400 involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. These interactions can affect various cellular pathways, leading to changes in cell function and behavior .
Vergleich Mit ähnlichen Verbindungen
Organophosphorus Compounds: These include compounds like malathion and parathion, which share similar chemical structures and properties.
Volatile Organic Compounds: Compounds such as benzene and toluene, which are also studied for their industrial and environmental impact.
Uniqueness: NIOSH/NL5160400 stands out due to its specific applications and regulatory focus by NIOSH. Its unique properties make it suitable for specialized industrial processes and scientific research, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
101651-84-7 |
|---|---|
Molekularformel |
C19H19Cl2N3O |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
2-[[4-[bis(2-chloroethyl)amino]phenyl]iminomethyl]-1H-indol-3-ol |
InChI |
InChI=1S/C19H19Cl2N3O/c20-9-11-24(12-10-21)15-7-5-14(6-8-15)22-13-18-19(25)16-3-1-2-4-17(16)23-18/h1-8,13,23,25H,9-12H2 |
InChI-Schlüssel |
RSQRWOWBGMDPOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=NC3=CC=C(C=C3)N(CCCl)CCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


